8-Bromo-2-tetralone
Overview
Description
Synthesis Analysis
The synthesis of 8-Bromo-2-tetralone and related compounds involves several key strategies, including Friedel-Crafts acylation/cyclization, ketone protection/deprotection, and catalytic hydrogenation processes. One method starts from 2-bromophenylacetic acid, utilizing a sequence that includes copper(I)-catalyzed methoxylation and subsequent deprotection steps to yield the target molecule (Lee, Frescas, & Nichols, 1995). Another approach employs bromination, cyclization, and decarboxylation steps starting from precursor acids to synthesize substituted 1-tetralones, highlighting the versatility in synthetic routes (Cabrera & Banerjee, 2010).
Scientific Research Applications
Microbial Electrosynthesis
- Application Summary: In the field of microbial electrosynthesis, 8-Bromo-2-tetralone has been used as an electron shuttle in the reductive bioconversion process . This process involves the interaction between electroactive microorganisms and electrodes, utilizing electron carriers like hydrogen and enzyme through oxidation-reduction reactions .
- Methods of Application: The experiment involved the use of 6-bromo-2-tetralone with NR-based electron shuttle, catalyzed by Trichosporon capitatum . The electron shuttle was used to enhance the reductive bioconversion of 6-bromo-2-tetralone to 6-bromo-2-tetralol, a key intermediate for the synthesis of the potent potassium channel blocker, MK-0499 .
- Results: The experiment demonstrated the enhanced reductive bioconversion of 6-bromo-2-tetralone to 6-bromo-2-tetralol with the attainment of -5 V electronic potential .
Bioelectrochemical Systems Research
- Application Summary: Bioelectrochemical systems (BESs) convert the energy present in wastewater to recover resources like bioelectricity, hydrogen, nutrients, heavy metals, minerals, and industrial chemicals . In this field, 8-Bromo-2-tetralone has been used in a kinetically enhanced process to convert 6-bromo-2-tetralone to 6-bromo-2-tetralol, which is an intermediate in the synthesis of the potassium channel blocker MK-0499 .
- Methods of Application: The process involves the use of microorganisms in BESs as biocatalysts to drive oxidation–reduction processes at solid electrodes . This has resulted in a wide variety of applications, including renewable and clean energy generation, wastewater treatment, and chemical production .
- Results: The process has shown potential over the existing wastewater treatment technologies in terms of energy recovery from organic compounds . After improving the performance of the BES, widening the scope for products recovery by developing better understanding of the process and with efforts to reduce its production cost, it can become a sustainable technology for treatment of wastewater with added advantage of recovery of resources and bioenergy .
Nanomaterials and Nanotechnologies
- Application Summary: In recent years, the development of nanomaterials with biocidal properties has received considerable attention due to their potential applications in various industries, including food, medicine, and cultural heritage preservation . The growing demand for coatings with antibacterial properties has sparked interest from industrial sectors in exploring the incorporation of biocides into these materials .
- Methods of Application: Biocide nanocapsules of DCOIT (4,5-Dichloro-2-octyl-2H-isothiazol-3-one) are chosen as an example to illustrate the research pathways . These nanocapsules offer numerous advantages, including high efficiency in small quantities, ease of application, good chemical stability, low toxicity, and non-bioaccumulation .
- Results: Encapsulated nanobiocides are particularly attractive to the agro-industry, because they can be less toxic than traditional biocides while still effectively controlling microbial contamination . To fully exploit the benefits of nanobiocides, future research should focus on optimizing their synthesis, formulation, and delivery methods .
properties
IUPAC Name |
8-bromo-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVGLMABSFMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399749 | |
Record name | 8-BROMO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-tetralone | |
CAS RN |
117294-21-0 | |
Record name | 8-BROMO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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